Lutetium carbonate dihydrate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

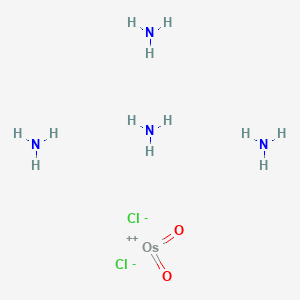

Lutetium carbonate dihydrate is a compound of lutetium, a rare earth element. It is a hydrate and a metal carbonate. It has a molecular formula of Lu2(CO3)3·2H2O . Lutetium is a silvery-white metal and the last element in the lanthanide series . The soluble salts of lutetium, such as nitrate, sulfate, and acetate form hydrates upon crystallization. The oxide, hydroxide, fluoride, carbonate, phosphate, and oxalate of lutetium are insoluble in water .

Synthesis Analysis

The synthesis of this compound involves a chemical precipitation stage where the concentrations of lutetium and carbonate ion solutions, the flow rate at which one reagent is added to the other, and the reactor temperature during the formation of the carbonate particles are significant variables . The optimum conditions lead to the formation of carbonate nanoparticles with an average diameter of 35 nm .

Molecular Structure Analysis

The molecular structure of this compound is represented by the formula Lu2(CO3)3·2H2O . This indicates that it consists of two lutetium atoms, three carbonate groups, and two water molecules .

Chemical Reactions Analysis

The lutetium carbonate nanoparticles formed through the chemical precipitation process can be thermally treated at 750 °C in an air atmosphere to form spherical lutetium oxide (Lu2O3) nanoparticles of about 36 nm in average diameter .

Physical And Chemical Properties Analysis

Lutetium, the primary component of this compound, is a solid at standard temperature and pressure. It has a melting point of 1652 °C and a boiling point of 3402 °C . The density of lutetium at 20° C is 9.840 g/cm3 . This compound is a white powder .

Mécanisme D'action

While there isn’t specific information available on the mechanism of action of lutetium carbonate dihydrate, lutetium compounds have been used in various applications due to their interesting electronic, optical, and chemical properties . For instance, lutetium-177 dotatate, a radiolabeled somatostatin analog, is used to treat somatostatin receptor-positive gastroenteropancreatic neuroendocrine tumors .

Safety and Hazards

Lutetium carbonate dihydrate should be handled with care. Exposure to its dust or fumes could be harmful if inhaled or if it comes into contact with skin or eyes . It is recommended to use personal protective equipment as required, avoid dust formation, and ensure adequate ventilation when handling this compound .

Orientations Futures

While there isn’t specific information available on the future directions of lutetium carbonate dihydrate, the demand for lithium carbonate, a similar compound, is expected to grow due to its use in lithium-ion batteries for transportation and energy storage . This suggests that the demand for this compound could also increase if similar applications are found.

Propriétés

IUPAC Name |

lutetium(3+);tricarbonate;dihydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3CH2O3.2Lu.2H2O/c3*2-1(3)4;;;;/h3*(H2,2,3,4);;;2*1H2/q;;;2*+3;;/p-6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRLADUJPVRWUQC-UHFFFAOYSA-H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)([O-])[O-].C(=O)([O-])[O-].C(=O)([O-])[O-].O.O.[Lu+3].[Lu+3] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4Lu2O11 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10724669 |

Source

|

| Record name | Lutetium carbonate--water (2/3/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10724669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

565.99 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

16454-20-9 |

Source

|

| Record name | Lutetium carbonate--water (2/3/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10724669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Methyl-2-[(E)-phenyldiazenyl]-1,3-benzothiazol-3-ium perchlorate](/img/structure/B580165.png)

![(10aR,10bR)-4a,7,7,10a-tetramethyl-1,2,3,5,8,9,10,10b-octahydrobenzo[f]chromene](/img/structure/B580179.png)

![Tert-butyl 2,6-diazaspiro[3.4]octane-2-carboxylate](/img/structure/B580180.png)